molecular formula C11H20O B8609027 1-Vinyl-1-hydroxy-3,3,5-trimethyl-cyclohexane

1-Vinyl-1-hydroxy-3,3,5-trimethyl-cyclohexane

Cat. No. B8609027
M. Wt: 168.28 g/mol
InChI Key: WSRGUVRVLLTCJH-UHFFFAOYSA-N
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Patent
US04162266

Procedure details

A Grignard compound is prepared from 80 g of vinyl bromide and 20 g of magnesium in 1 litre of tetrahydrofuran. To this Grignard compound there are added dropwise at room temperature 100 g of 3,3,5-trimethylcyclohexanone (dihydroisophorone) in 100 ml of tetrahydrofuran. The mixture is held at reflux temperature for 12 hours. The mixture is then cooled, treated with saturated ammonium chloride solution and extracted with ether. The organic phase is washed neutral with saturated sodium chloride solution, dried and evaporated. The crude product is distilled in a high vacuum (55° C./0.1 mm Hg). There are obtained 88.9 g of 1-vinyl-1-hydroxy-3,3,5-trimethyl-cyclohexane.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](Br)=[CH2:2].[Mg].[CH3:5][C:6]1([CH3:14])[CH2:11][CH:10]([CH3:12])[CH2:9][C:8](=[O:13])[CH2:7]1.[Cl-].[NH4+]>O1CCCC1>[CH:1]([C:8]1([OH:13])[CH2:9][CH:10]([CH3:12])[CH2:11][C:6]([CH3:14])([CH3:5])[CH2:7]1)=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(=C)Br
Name
Quantity
20 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC1(CC(CC(C1)C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed neutral with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled in a high vacuum (55° C./0.1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1(CC(CC(C1)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 88.9 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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